molecular formula C22H21NO6S2 B3074666 Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 1021213-00-2

Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B3074666
CAS No.: 1021213-00-2
M. Wt: 459.5 g/mol
InChI Key: ROGNKPIJPUKXDQ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a sulfamoyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Esterification: The ester functionalities are introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Materials Science: The compound’s unique properties can be exploited in the creation of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 4-phenylthiophene-2-carboxylate

Uniqueness

Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfamoyl and ester groups, along with the thiophene and phenyl rings, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S2/c1-15-9-11-17(12-10-15)23(13-19(24)28-2)31(26,27)21-18(16-7-5-4-6-8-16)14-30-20(21)22(25)29-3/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGNKPIJPUKXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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